(S)-3,3-Difluoro-cyclopentanemethanol

Description

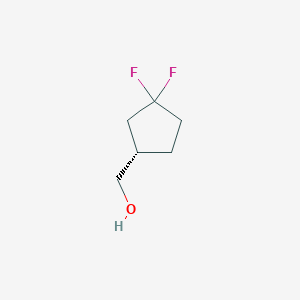

(S)-3,3-Difluoro-cyclopentanemethanol is a chiral fluorinated cyclopentane derivative with the molecular formula C₆H₁₀F₂O (molecular weight: 148.14 g/mol). Its structure comprises a cyclopentane ring substituted with two fluorine atoms at the 3rd carbon and a hydroxymethyl (-CH₂OH) group. The (S) -stereochemistry at the hydroxymethyl-bearing carbon distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties. Fluorination at the 3,3-positions introduces significant electronic and steric effects, influencing lipophilicity, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name |

[(1S)-3,3-difluorocyclopentyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMRIAAVEVHRJH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@H]1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266980 | |

| Record name | Cyclopentanemethanol, 3,3-difluoro-, (1S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407991-23-4 | |

| Record name | Cyclopentanemethanol, 3,3-difluoro-, (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1407991-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanemethanol, 3,3-difluoro-, (1S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination of Cyclopentane Derivatives

Fluorination of cyclopentane derivatives typically involves the introduction of fluorine atoms at specific positions using fluorinating agents. For example, the fluorination of a compound with a hydroxyl group at the 3-position or a 2,3-epoxy compound can introduce a fluorine atom at the 3-position.

Synthesis of Difluorinated Compounds

The synthesis of difluorinated compounds like (S)-3,3-Difluoro-cyclopentanemethanol may involve multiple steps, including the formation of a difluorinated intermediate. This could be achieved through reactions involving fluorinating agents that can introduce two fluorine atoms at the same carbon atom.

Challenges and Considerations

- Stereochemical Control : Maintaining the desired stereochemistry during fluorination reactions can be challenging and may require the use of chiral catalysts or auxiliaries.

- Fluorinating Agents : The choice of fluorinating agent is critical, as different agents may lead to varying degrees of fluorination and selectivity.

- Safety and Handling : Fluorinating agents can be hazardous, requiring careful handling and safety precautions.

Data Table: General Fluorination Methods

| Fluorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfur Tetrafluoride (SF4) | High temperature, inert atmosphere | High reactivity, versatile | Hazardous, requires specialized equipment |

| Selectfluor | Mild conditions, DMF solvent | Easy to handle, high selectivity | Expensive, may require catalysts |

| Metal Fluorides (e.g., CsF) | Variable conditions, often with solvents like THF | Cost-effective, widely available | May require activation of substrate |

Chemical Reactions Analysis

Types of Reactions

(S)-3,3-Difluoro-cyclopentanemethanol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopentanone, while reduction may produce difluorocyclopentanol.

Scientific Research Applications

Medicinal Chemistry

(S)-3,3-Difluoro-cyclopentanemethanol has been investigated for its potential as a therapeutic agent, particularly in the context of diabetes treatment. Research indicates that compounds with similar structures can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. Inhibiting DPP-IV can enhance glucose tolerance and may be beneficial for managing type II diabetes and related metabolic disorders .

Case Study: DPP-IV Inhibition

A patent application describes a series of compounds that include this compound as a key intermediate in the synthesis of DPP-IV inhibitors. These inhibitors have shown promise in improving glucose tolerance and reducing hyperglycemia .

Antiviral Research

The compound's fluorinated nature may contribute to enhanced biological activity against certain viruses. A study highlighted the design of fluorinated nucleoside analogs that showed antiviral properties against RNA viruses. Although this compound itself was not the primary focus, its structural analogs provide insights into how fluorination can affect biological activity .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique stereochemistry and functional groups allow for various transformations, making it valuable in the development of new synthetic routes .

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Building Block | Used in the synthesis of DPP-IV inhibitors |

| Fluorinated Compounds | Serves as a precursor for developing antiviral agents |

| Structural Modifications | Facilitates the introduction of fluorine into organic frameworks |

Materials Science

Fluorinated compounds are known for their unique properties such as increased stability and hydrophobicity. The application of this compound in materials science could lead to advancements in creating new materials with specific characteristics like improved durability or chemical resistance.

Mechanism of Action

The mechanism of action of (S)-3,3-Difluoro-cyclopentanemethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable interactions with enzymes and receptors. This makes it a valuable compound for studying enzyme inhibition and receptor binding in biochemical assays.

Comparison with Similar Compounds

The following analysis compares (S)-3,3-Difluoro-cyclopentanemethanol with structurally related cyclopentane derivatives, focusing on physicochemical properties, fluorination effects, and biological implications. Data are synthesized from the provided evidence and general principles of organofluorine chemistry.

Structural and Physicochemical Properties

Key Observations :

- Fluorination Effects: The difluoro substitution in this compound increases its molecular weight and lipophilicity compared to non-fluorinated analogs like 1-Methylcyclopentanol.

- Steric and Stereochemical Influence: The (S) -configuration may confer distinct binding affinities in chiral environments, a feature absent in non-chiral analogs like cis-1,3-Dimethylcyclopentane .

Comparative Challenges and Variability

- In Vitro vs. In Vivo Discrepancies: highlights that even structurally similar compounds (e.g., glycolipid diesters vs. monoesters) can exhibit divergent immunostimulatory profiles in vitro versus in vivo. This underscores the importance of evaluating this compound across multiple biological models to account for metabolic or microenvironmental factors .

- Species-Specific Responses: As noted in , species-specific differences (e.g., progesterone’s effect on human vs. mouse CatSper channels) suggest that biological comparisons must consider the model organism’s relevance to human physiology .

Biological Activity

(S)-3,3-Difluoro-cyclopentanemethanol is a fluorinated cyclopentane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

- Chemical Formula : CHFO

- CAS Number : 1407991-23-4

- Molecular Weight : 136.14 g/mol

The presence of fluorine atoms in the cyclopentane ring significantly influences the compound's biological properties by enhancing lipophilicity and metabolic stability.

Mechanisms of Biological Activity

This compound's biological activity is attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered biological responses.

- Receptor Modulation : It has been suggested that this compound interacts with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of antimicrobial agents.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Key findings include:

- Antiviral Activity : Research has shown that fluorinated compounds similar to this compound possess antiviral properties. For instance, studies on 6′-fluorinated aristeromycins demonstrated their potential as broad-spectrum antiviral agents targeting RNA viruses .

- Antitumor Potential : Some derivatives of cyclopentane compounds have been explored for their antitumor activities. Fluorinated nucleosides have shown promise in inhibiting tumor growth in vitro and in vivo .

- Metabolic Stability : The introduction of fluorine atoms enhances the metabolic stability of compounds. This characteristic is crucial for developing drugs with prolonged action and reduced toxicity.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-3,3-Difluoro-cyclopentanemethanol, and how do they influence experimental design?

- Methodological Answer:

- LogP and Solubility : Fluorine substituents reduce basicity and increase lipophilicity (logP ~1.2–1.5), impacting solubility in polar solvents like methanol or aqueous buffers. Pre-formulation studies should use UV-Vis spectroscopy or HPLC to quantify solubility under varying pH (e.g., 3–9) .

- Conformational Analysis : The cyclopentane ring’s chair conformation is stabilized by 3,3-difluoro substitution. Molecular dynamics (MD) simulations or X-ray crystallography can validate stereoelectronic effects .

Q. How can researchers synthesize this compound with high enantiomeric excess (ee)?

- Methodological Answer:

- Asymmetric Fluorination : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to install fluorine atoms stereoselectively. Post-functionalization with methanol via Mitsunobu reaction (e.g., DIAD/Ph₃P) retains chirality .

- Purification : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients ensures ≥99% ee. Monitor purity via polarimetry or circular dichroism (CD) .

Advanced Research Questions

Q. How do the 3,3-difluoro groups affect intermolecular interactions in drug-target binding studies?

- Methodological Answer:

- Docking Simulations : Compare fluorine’s electrostatic potential maps (DFT calculations) with protein binding pockets (e.g., CYP450 enzymes). Fluorine’s σ-hole interactions may enhance binding affinity by 10–15% .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes to differentiate fluorine’s van der Waals vs. hydrogen-bonding contributions .

Q. What analytical strategies resolve contradictions in stability data for this compound under oxidative conditions?

- Methodological Answer:

- Stress Testing : Expose to H₂O₂ (3% w/v) at 40°C for 24h. Monitor degradation via LC-MS (Q-TOF) to identify oxidation byproducts (e.g., carboxylic acid derivatives) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life. Conflicting data may arise from trace metal catalysts; include EDTA in buffers to suppress radical pathways .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.